

An In-Depth Technical Guide to 3-Bromo-2-methylpyridine

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Compound of Interest

Compound Name: 3-Bromo-2-methylpyridine

Cat. No.: B185296

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This guide provides a comprehensive overview of the chemical and physical properties of **3-Bromo-2-methylpyridine**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate quick reference and deeper understanding of this compound's characteristics.

Core Compound Data

3-Bromo-2-methylpyridine, also known as 3-Bromo-2-picoline, is a halogenated pyridine derivative.^[1] Its fundamental properties are crucial for its application in various chemical syntheses.

Quantitative Physicochemical Properties

The key quantitative data for **3-Bromo-2-methylpyridine** are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrN	[1][2][3][4][5]
Molecular Weight	172.02 g/mol	[1][2][3][4][5]
CAS Number	38749-79-0	[1][3][4]
Density	1.495 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.5604	[1]
Physical State	Reported as both liquid and solid at room temperature	[1]
InChI Key	AIPWPTPHMIYYOX-UHFFFAOYSA-N	[1][3]
SMILES	Cc1ncccc1Br	[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **3-Bromo-2-methylpyridine** are outlined below.

1. Synthesis of **3-Bromo-2-methylpyridine** from 2-Methylpyridine[6]

This protocol describes a method for the bromination of 2-methylpyridine.

- Step 1: Preparation: Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).
- Step 2: Heating and Bromination: Stir the mixture continuously while heating to 100°C.
- Step 3: Bromine Addition: While maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over a one-hour period.
- Step 4: Reaction Completion: Continue stirring the mixture for an additional 30 minutes after the bromine addition is complete.

- Step 5: Quenching and Acidification: Cool the reaction mixture and pour it into ice water. Acidify the mixture by adding concentrated hydrochloric acid.
- Step 6: Extraction: Alkalize the aqueous layer and extract it with ether. Wash the ether extract with a saturated brine solution and dry it with anhydrous sodium sulfate.
- Step 7: Purification: Concentrate the extract under reduced pressure. Purify the resulting residue using silica gel column chromatography with a hexane-ether (10:1) eluent to yield **3-Bromo-2-methylpyridine** as a colorless oil.^[6]

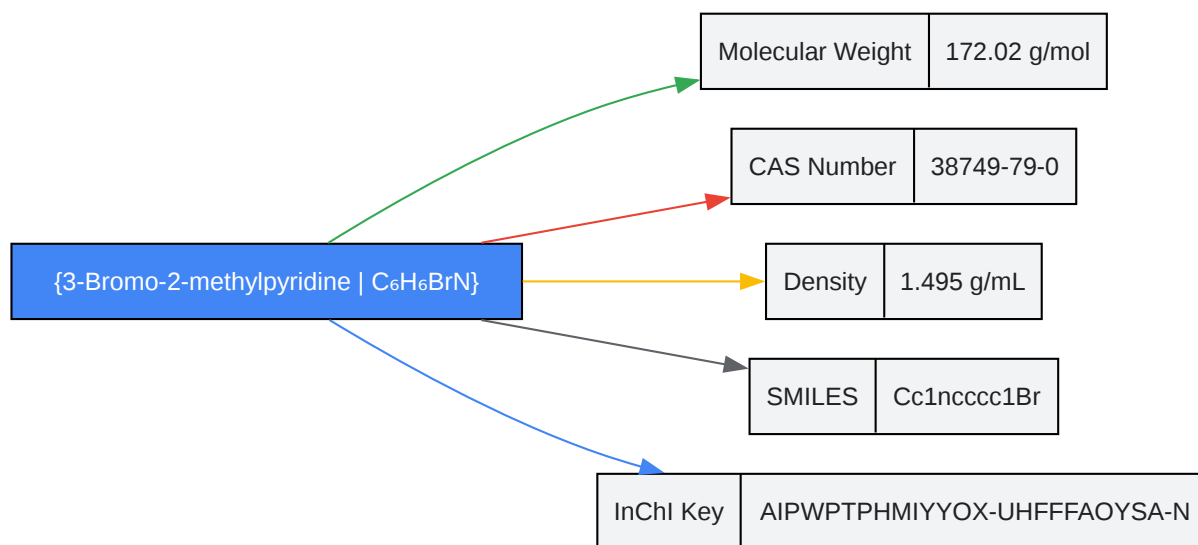
2. Application: Conversion to 2-Methyl-3-pyridinecarboxaldehyde^{[1][6]}

This compound is a useful intermediate for synthesizing the corresponding pyridine carboxaldehyde.

- Methodology: The conversion is achieved through a peroxide-initiated N-Bromosuccinimide (NBS) gem-dibromination reaction, which is then followed by hydrolysis to yield the final aldehyde product.^{[1][6]} This process leverages the methyl group at the 2-position for functional group transformation.

Molecular Property Visualization

The following diagram illustrates the key molecular identifiers and properties of **3-Bromo-2-methylpyridine**.



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Figure 1: Key molecular properties of **3-Bromo-2-methylpyridine**.

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